molecular formula C13H19NO5S B1141870 1-(4-Aminobenzylthio)-beta-D galactopyranose CAS No. 35785-20-7

1-(4-Aminobenzylthio)-beta-D galactopyranose

Cat. No.: B1141870
CAS No.: 35785-20-7
M. Wt: 301.36 g/mol
InChI Key: VNOKYKUWHBAQKG-UHFFFAOYSA-N
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Description

1-(4-Aminobenzylthio)-beta-D galactopyranose is a chemical compound with the molecular formula C13H19NO5S. It is also known by its systematic name, (2S,3R,4S,5R,6R)-2-[(4-Aminobenzyl)sulphanyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol This compound is characterized by the presence of a galactopyranose moiety linked to a 4-aminobenzylthio group

Preparation Methods

The synthesis of 1-(4-Aminobenzylthio)-beta-D galactopyranose typically involves the reaction of 4-aminobenzylthiol with a suitable galactopyranose derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Aminobenzylthio)-beta-D galactopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Aminobenzylthio)-beta-D galactopyranose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzylthio)-beta-D galactopyranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors or proteins, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

1-(4-Aminobenzylthio)-beta-D galactopyranose can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of the 4-aminobenzylthio group, which imparts distinct chemical and biological properties.

Properties

CAS No.

35785-20-7

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2

InChI Key

VNOKYKUWHBAQKG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N

Canonical SMILES

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N

Synonyms

(4-Aminophenyl)methyl 1-Thio-β-D-galactopyranoside; 

Origin of Product

United States

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